molecular formula C24H29N3O5S2 B2934333 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1007177-71-0

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2934333
CAS RN: 1007177-71-0
M. Wt: 503.63
InChI Key: UMMVURRIDJCRAN-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a morpholino group, a sulfonyl group, a benzamide group, and a benzo[d]thiazol-2(3H)-ylidene group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through multi-step organic synthesis procedures. For example, the morpholino group could be introduced through a substitution reaction with a morpholine derivative . The sulfonyl group could be introduced through a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a double bond in the benzothiazole ring system. The exact structure would depend on the stereochemistry at the double bond and the configuration of the morpholino group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The morpholino group could participate in substitution reactions, while the sulfonyl group could undergo reactions such as reduction or elimination . The double bond in the benzothiazole ring system could potentially participate in addition reactions .

Scientific Research Applications

Synthesis and Biological Activities

  • Novel Heterocyclic Compounds Synthesis : A study by Abu‐Hashem et al. (2020) demonstrates the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing the methodological advancements in creating bioactive molecules with potential analgesic and anti-inflammatory properties. This research indicates the broader context of synthesizing complex molecules for therapeutic purposes (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Bioactive Molecule Development : Patel et al. (2009) focused on synthesizing fluoro-substituted benzothiazoles with sulphonamido quinazolinyl imidazole, targeting antimicrobial, anti-inflammatory, and anthelmintic activities. Such studies highlight the potential of complex molecules in addressing various biological targets (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

  • Anticancer and Photodynamic Therapy Applications : Research by Pişkin et al. (2020) into new zinc phthalocyanine derivatives demonstrates the exploration of compounds for photodynamic therapy, a treatment method for cancer. This study underscores the importance of chemical synthesis in developing new therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Screening

  • Synthesis for Antimicrobial Activities : Jagtap et al. (2010) synthesized fluoro substituted sulphonamide benzothiazole compounds and screened them for antimicrobial activity. This work is part of ongoing efforts to develop new antimicrobial agents to combat resistant strains of bacteria and other pathogens (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in medicinal chemistry, materials science, or other fields .

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(6-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S2/c1-5-12-27-21-11-8-19(31-4)13-22(21)33-24(27)25-23(28)18-6-9-20(10-7-18)34(29,30)26-14-16(2)32-17(3)15-26/h6-11,13,16-17H,5,12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMVURRIDJCRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.